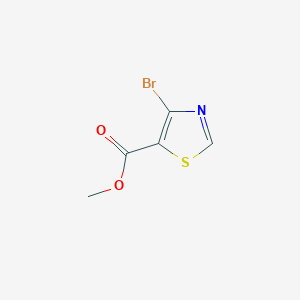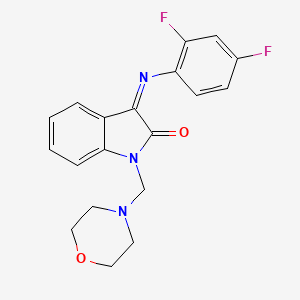
3-(Aza(2,4-difluorophenyl)methylene)-1-(morpholin-4-ylmethyl)indolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aza(2,4-difluorophenyl)methylene)-1-(morpholin-4-ylmethyl)indolin-2-one, also known as (AZDMIMI), is a newly synthesized compound with potential applications in medical research and drug development. It is an indole-based compound that has been used in various studies to investigate the biochemical and physiological effects of its components. AZDMIMI has been found to possess a variety of properties, including anti-inflammatory, anti-bacterial, anti-tumor, and anti-oxidant activities. Additionally, its low toxicity and solubility make it an attractive option for use in laboratory experiments.
作用机制
The exact mechanism of action of AZDMIMI is not yet fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). Additionally, it has been suggested that AZDMIMI may act by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
AZDMIMI has been found to possess a variety of biochemical and physiological effects. In animal studies, it has been found to possess anti-inflammatory, anti-bacterial, anti-tumor, and anti-oxidant activities. Additionally, it has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, and to modulate the activity of certain enzymes, such as COX-2.
实验室实验的优点和局限性
AZDMIMI has several advantages that make it an attractive option for use in laboratory experiments. It is highly soluble in water, making it easy to work with in aqueous solutions. Additionally, its low toxicity makes it a safe option for use in laboratory experiments. However, it is important to note that AZDMIMI has not been approved for human use, and therefore should not be used in clinical trials.
未来方向
Given its potential therapeutic applications, there are several potential future directions for research on AZDMIMI. These include further investigations into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted into the development of novel delivery systems for AZDMIMI, such as nanoparticles or liposomes. Finally, further research could be conducted into the development of new synthetic methods for the production of AZDMIMI, as well as its potential use in drug development.
合成方法
The synthesis of AZDMIMI has been reported in the literature using several different methods. The most common method involves the reaction of 2,4-difluorophenylmethylamine with morpholin-4-ylmethylindolin-2-one in the presence of a palladium catalyst. This reaction yields the desired product in high yields with good purity. Other methods have been reported, including the reaction of morpholin-4-ylmethylindolin-2-one with 2,4-difluorophenylmethylamine in the presence of a tin catalyst, and the reaction of morpholin-4-ylmethylindolin-2-one with 2,4-difluorophenylmethylamine in the presence of a copper catalyst.
科学研究应用
AZDMIMI has been used in a variety of scientific research applications. It has been used to investigate the biochemical and physiological effects of its components, as well as its potential therapeutic applications. For example, AZDMIMI has been found to possess anti-inflammatory, anti-bacterial, anti-tumor, and anti-oxidant activities. Additionally, its low toxicity and solubility make it an attractive option for use in laboratory experiments.
属性
IUPAC Name |
3-(2,4-difluorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2/c20-13-5-6-16(15(21)11-13)22-18-14-3-1-2-4-17(14)24(19(18)25)12-23-7-9-26-10-8-23/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGYHHWBYDYOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3C(=NC4=C(C=C(C=C4)F)F)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aza(2,4-difluorophenyl)methylene)-1-(morpholin-4-ylmethyl)indolin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


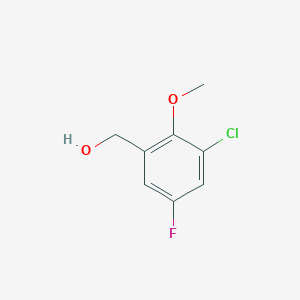
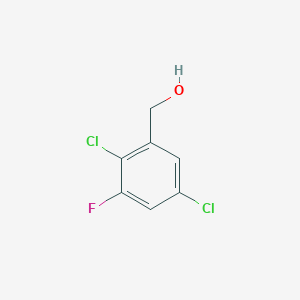

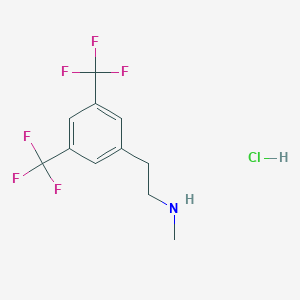
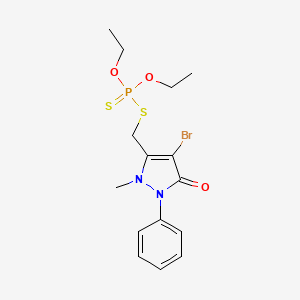
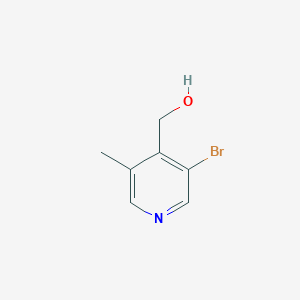
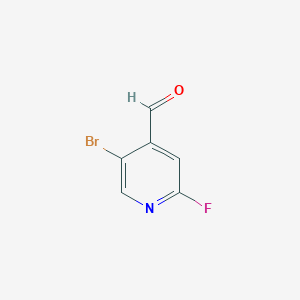

![(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid](/img/structure/B6359320.png)
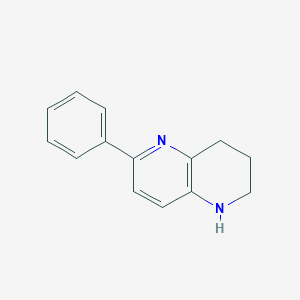
![4-Methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, 97%](/img/structure/B6359336.png)

